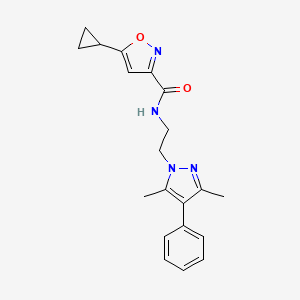![molecular formula C15H20N2O2 B2857737 N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide CAS No. 2305504-48-5](/img/structure/B2857737.png)
N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide, also known as JNJ-1661010, is a chemical compound that has been synthesized for scientific research purposes. This compound is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the breakdown of endocannabinoids. The inhibition of FAAH by JNJ-1661010 leads to an increase in endocannabinoid levels, which has been shown to have potential therapeutic benefits.
Wirkmechanismus
N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide selectively inhibits the FAAH enzyme, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide increases the levels of these endocannabinoids, which bind to cannabinoid receptors in the brain and peripheral tissues. This leads to a variety of physiological effects, including pain relief, reduced anxiety, and improved mood.
Biochemical and Physiological Effects:
N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include:
- Increased levels of endocannabinoids such as anandamide and 2-AG
- Activation of cannabinoid receptors in the brain and peripheral tissues
- Reduction in pain sensitivity
- Reduction in anxiety and depression-like behaviors
- Improvement in cognitive function
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide has several advantages as a research tool, including its selectivity for FAAH and its ability to increase endocannabinoid levels without directly activating cannabinoid receptors. However, there are also some limitations to its use in lab experiments. For example, N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide and related compounds. These include:
- Further investigation of the compound's therapeutic potential in various disease states, including chronic pain, anxiety disorders, and depression
- Development of more potent and selective FAAH inhibitors
- Investigation of the effects of FAAH inhibition on other physiological systems, such as the immune system and the cardiovascular system
- Exploration of the potential use of FAAH inhibitors in combination with other drugs or therapies for enhanced therapeutic effects.
Synthesemethoden
The synthesis of N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide involves several steps, starting with the reaction of 2-chloro-4-methylpyridine with 4-hydroxytetrahydrofuran to form the intermediate compound 2-(4-methylpyridin-2-yl)oxan-4-ol. This intermediate is then reacted with prop-2-yn-1-amine to form the final product, N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and pain management. The compound has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies, making it a promising candidate for the treatment of chronic pain, anxiety disorders, and depression.
Eigenschaften
IUPAC Name |
N-[(4-methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-14(18)17-15(12-5-8-19-9-6-12)13-10-11(2)4-7-16-13/h3-4,7,10,12,15H,1,5-6,8-9H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZZUAVFNVNVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C2CCOCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-(oxan-4-yl)-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2857656.png)

![6-Chloro-3-[2-(2-chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2857659.png)
![N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide](/img/structure/B2857661.png)



![N-[4-(acetylamino)phenyl]-1-(3,5-dimethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2857670.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2857671.png)
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2857672.png)
![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2857674.png)
![7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2857675.png)
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2857676.png)
